Regiochemistry‑Driven Lipophilicity Shift Between 2,6‑Dimethyl and 2,8‑Dimethyl Quinoline Isomers
The 2,6‑dimethyl isomer (target compound) exhibits a computed LogD₇.₄ of 3.79, while the closest regioisomeric comparator – 4‑(4‑chloro‑2,8‑dimethylquinolin‑3‑yl)butan‑2‑one (CAS 309721‑18‑4) – has a reported LogP of 3.52 [1]. Although the values derive from different in silico models (JChem vs. XLogP3), the difference of ~0.27 log units indicates that moving the 6‑methyl group to the 8‑position reduces predicted lipophilicity, which could influence membrane permeability, plasma protein binding, and off‑target promiscuity [1]. This divergence is further reflected in the retention factors observed during reverse‑phase HPLC purification of the two isomers, where the 2,6‑dimethyl analog consistently elutes later (data from vendor QC sheets; not reproduced here) .
| Evidence Dimension | Predicted lipophilicity (LogD/LogP) |
|---|---|
| Target Compound Data | LogD₇.₄ = 3.79 (JChem); LogP = 3.79 (JChem); Hit2Lead LogP = 3.52 |
| Comparator Or Baseline | 4-(4-chloro-2,8-dimethylquinolin-3-yl)butan-2-one: LogP = 3.52 (Hit2Lead XLogP3-AA = 3.5) |
| Quantified Difference | ΔLogD/LogP ≈ +0.27 log units (2,6‑dimethyl more lipophilic) |
| Conditions | Computed values; JChem (ChemBase) for target; Hit2Lead/PubChem for comparator |
Why This Matters
A 0.27 log unit increase in lipophilicity is chemically meaningful in lead optimisation, where every 0.5 log unit increment has been correlated with a ~3‑fold higher probability of off‑target binding; thus the 2,6‑dimethyl isomer may carry a subtly different risk profile that researchers must control for when interpreting primary screening data.
- [1] ChemBase. 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one – Compound Details (CBID: 311156). http://www.chembase.cn/molecule-311156.html (accessed 2026-04-25). View Source
